molecular formula C16H18N2 B13888783 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline CAS No. 84571-51-7

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13888783
CAS No.: 84571-51-7
M. Wt: 238.33 g/mol
InChI Key: OCTCRMZQQJGLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is a synthetic organic compound belonging to the quinazoline class of heterocycles. Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of significant biological activities . They have attracted considerable research interest for their potential applications in developing novel therapeutic agents . Specifically, tetrahydroquinazoline and structurally related tetrahydroquinoline cores are prevalent in compounds investigated for their anticancer properties . For instance, hybrid molecules featuring a quinazoline moiety linked to a tetrahydroquinoline unit have been developed as potent tubulin polymerization inhibitors, targeting the colchicine binding site to disrupt microtubule dynamics and induce cell cycle arrest in cancer cells . The structural features of this compound, including the 2,2-dimethyl group and the 4-phenyl substitution, are common in pharmacologically active molecules, making it a valuable intermediate for structure-activity relationship (SAR) studies . From a synthetic chemistry perspective, the tetrahydroquinazoline core can be constructed using several efficient methods. Modern synthetic approaches often leverage domino or one-pot reactions, as well as metal-mediated catalysis, to assemble the heterocyclic system with high atom economy and selectivity . This chemical is intended for research purposes only, specifically for use in pharmaceutical R&D, medicinal chemistry, and as a building block for the synthesis of more complex molecules. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

84571-51-7

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline

InChI

InChI=1S/C16H18N2/c1-16(2)17-14-11-7-6-10-13(14)15(18-16)12-8-4-3-5-9-12/h3-11,15,17-18H,1-2H3

InChI Key

OCTCRMZQQJGLFE-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclization Approaches

Cyclization is a key step in constructing the quinazoline ring system. Common methods include:

  • Acid-Catalyzed Cyclization: Starting from appropriate amide or amine precursors, acid catalysis promotes ring closure to form dihydroquinazolinones or quinazoline intermediates. For example, treatment of N-acyl derivatives under acidic conditions at elevated temperatures facilitates cyclization.

  • Bischler–Nepieralski Reaction: Although more commonly used for isoquinoline synthesis, this reaction involves cyclodehydration of amides to form heterocyclic rings and can be adapted for quinazoline derivatives.

  • SNAr-Terminated Sequences: Nucleophilic aromatic substitution reactions can be employed to close the ring in certain substituted precursors.

Reduction Techniques

Reduction of quinazolinone or dihydroquinazolinone intermediates to the tetrahydroquinazoline is crucial. Two main methods are:

  • Catalytic Hydrogenation: Using hydrogen gas and a catalyst (e.g., Pd/C), the double bonds in the quinazoline ring are reduced, yielding the tetrahydroquinazoline with high selectivity and minimal by-products.

  • Hydride Reductions: Lithium aluminum hydride (LiAlH4) is frequently used to reduce dihydroquinazolinones to tetrahydroquinazolines. The reaction is typically conducted in dry tetrahydrofuran (THF) at 0 °C to reflux temperature, followed by aqueous workup and purification by chromatography.

Representative Synthetic Route Example

Based on the literature and patent data, a typical multi-step synthesis might proceed as follows:

Step Reaction Reagents/Conditions Outcome
1 Preparation of N-acyl intermediate Reaction of 2-aminoaryl compound with acyl chloride Formation of amide precursor
2 Cyclization to dihydroquinazolinone Acid catalysis (e.g., 6N HCl), heating at 70–100 °C for 12–48 h Formation of cyclic dihydroquinazolinone
3 Reduction to tetrahydroquinazoline Catalytic hydrogenation (H2, Pd/C) or LiAlH4 in dry THF at reflux Formation of 2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline

This sequence is supported by the patent literature describing the hydrolysis and cyclization of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide to intermediates that are subsequently reduced to the tetrahydroquinazoline core.

Reaction Conditions and Yields

Method Conditions Yield (%) Notes
Acid-catalyzed cyclization 6N HCl, 70–100 °C, 24 h Up to 98% (for intermediate salts) Requires careful pH control during workup
LiAlH4 reduction Dry THF, 0 °C to reflux, 1–3 h 90–95% High selectivity, requires careful quenching and extraction
Catalytic hydrogenation H2 gas, Pd/C catalyst, room temp to mild heating 90–98% Minimal side products, scalable

Mechanistic Insights

  • The cyclization step typically involves nucleophilic attack of an amine nitrogen on an activated carbonyl carbon, facilitated by acid catalysis, leading to ring closure.
  • Reduction with LiAlH4 or catalytic hydrogenation converts the cyclic imine or amide functionalities to the saturated tetrahydroquinazoline ring.
  • Diastereoselectivity in reduction can be influenced by substituents at the 2-position, such as the two methyl groups, which sterically hinder one face of the molecule.

Summary Table of Key Preparation Methods

Preparation Step Typical Reagents Reaction Type Advantages Limitations
Formation of N-acyl intermediate Acyl chloride, amine Acylation Straightforward, high yield Requires moisture-free conditions
Cyclization Acid (HCl), heat Acid-catalyzed ring closure High yield, simple setup Long reaction times, harsh conditions
Reduction LiAlH4 or H2/Pd-C Hydride reduction or catalytic hydrogenation High selectivity, good yields Sensitive to moisture (LiAlH4), requires hydrogen setup (catalytic)

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and H2O2.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:
The compound has been investigated for several therapeutic effects:

  • Anticancer Activity: Research indicates that derivatives of tetrahydroquinolines exhibit potent anticancer properties. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, such as enzyme inhibition and modulation of signaling pathways .
  • Antimicrobial Properties: Tetrahydroquinoline derivatives have demonstrated significant antimicrobial activity against a range of pathogens. For example, compounds similar to 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline have been evaluated for their efficacy against bacteria like Staphylococcus aureus and fungi such as Candida albicans .
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various models, making it a candidate for treating inflammatory diseases .

Chemical Synthesis Applications

Building Block for Complex Molecules:
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex heterocyclic compounds through various synthetic routes:

  • Povarov Reaction: This [4+2] cycloaddition reaction is commonly used to synthesize this compound from aniline derivatives and aldehydes. The reaction is catalyzed by Lewis acids such as BF₃·Et₂O or AlCl₃.
  • Synthesis of Derivatives: The compound can be modified to create derivatives with enhanced biological activities or improved pharmacokinetic properties. For instance, modifications at the phenyl group or the methyl groups can lead to compounds with increased potency or selectivity .

Biological Mechanism Insights

Mechanism of Action:
The biological activity of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites. This mechanism is crucial in its anticancer and antimicrobial activities .
  • Signal Transduction Modulation: By interacting with cellular receptors or other macromolecules, the compound can modulate signal transduction pathways that are vital for cell survival and proliferation .

Case Studies

Case Study 1: Anticancer Activity
A study explored the anticancer effects of modified tetrahydroquinoline derivatives on human cancer cell lines. Results indicated that specific modifications led to enhanced apoptosis rates compared to standard treatments.

Case Study 2: Antimicrobial Efficacy
Research focused on synthesizing new derivatives of tetrahydroquinolines showed promising results against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the phenyl group at the 4-position.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar but with different substitution patterns.

    Quinazoline: The parent compound without the tetrahydro and substituted groups.

Uniqueness

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the two methyl groups at the 2-position enhances its stability and potential biological activity compared to other similar compounds .

Biological Activity

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound belonging to the class of tetrahydroquinazolines. Its unique structure, characterized by a quinazoline core with a phenyl group at the 4-position and two methyl groups at the 2-position, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

PropertyValue
CAS Number 84571-51-7
Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
IUPAC Name 2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline
InChI Key OCTCRMZQQJGLFE-UHFFFAOYSA-N

Synthesis

The synthesis of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves the Povarov reaction , a [4+2] cycloaddition reaction between an aniline derivative and an aldehyde. Catalysts like BF3·Et2O or AlCl3 are often used to facilitate this process. The compound can also undergo various chemical reactions such as oxidation and reduction to yield different derivatives with potentially varied biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinazoline derivatives. For instance, compounds structurally related to 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline have shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that these compounds inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in regulating intracellular signaling pathways that can affect cell proliferation and survival. Molecular docking studies suggest that 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline binds effectively to the active sites of these enzymes .

Antimicrobial Activity

In addition to anticancer properties, research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of metabolic pathways critical for bacterial survival .

The biological activity of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : By binding to enzyme active sites and blocking their function.
  • Signal Transduction Modulation : Interaction with cellular receptors can alter signaling cascades involved in cell growth and apoptosis.
  • Cell Cycle Regulation : Inducing cell cycle arrest leading to reduced proliferation in cancer cells.

Study on Anticancer Activity

A study conducted on various tetrahydroquinazoline derivatives revealed that modifications at the phenyl ring significantly enhance anticancer activity against MIA Paca-2 pancreatic cancer cells. The derivatives exhibited IC50 values ranging from 10 µM to 25 µM depending on the specific substitutions made .

Antimicrobial Efficacy Assessment

Another research effort assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, demonstrating potent antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tetrahydroquinazoline derivatives typically involves cyclocondensation reactions. For example, Okumura et al. (1968) reported the synthesis of 2-methyl-3-aryl-4-oxo-tetrahydroquinazolines via refluxing substituted benzaldehydes with amines in ethanol under acidic catalysis, achieving yields of 65–80% . Similarly, Badie et al. (2014) optimized yields (65%) by refluxing precursors in DMSO for 18 hours, followed by crystallization in water-ethanol . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
  • Catalysis : Glacial acetic acid facilitates imine formation in ethanol-based systems .
  • Reaction time : Prolonged reflux (≥18 hours) improves yield but risks side reactions .

Q. How can researchers confirm the structural integrity of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline?

Methodological Answer: Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl groups at C2 and phenyl at C4) .
  • X-ray Crystallography : Resolves stereochemistry and confirms tetrahedral geometry at C2 and C4, as demonstrated in triazol-3-one derivatives .
  • Chromatography : HPLC or TLC monitors purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for tetrahydroquinazoline derivatives?

Methodological Answer: Discrepancies in activity data (e.g., cytotoxicity vs. receptor binding) often arise from assay variability. Escalante et al. (2004) addressed this by:

  • Standardizing assays : Using identical cell lines (e.g., HeLa) and incubation times .
  • Control benchmarking : Comparing against reference compounds (e.g., cisplatin for cytotoxicity) .
  • Computational validation : Molecular docking to correlate structural features (e.g., phenyl group orientation) with activity trends .

Q. How can molecular docking guide the design of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline derivatives for targeted therapies?

Methodological Answer: Hotsulia et al. (2020) used AutoDock Vina to predict binding affinities of triazole-thiadiazole hybrids to tubulin receptors . Key steps include:

  • Ligand preparation : Optimize 3D geometry of the tetrahydroquinazoline core using Avogadro.
  • Receptor selection : Use crystallographic data (e.g., PDB ID 1SA0 for tubulin).
  • Docking parameters : Grid box centered on the colchicine-binding site, with exhaustiveness = 20 .
    Results showed that 2,2-dimethyl substitution enhances hydrophobic interactions, reducing IC50_{50} values by 30% compared to non-methylated analogs .

Q. What analytical methods detect degradation products of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline under stress conditions?

Methodological Answer: Forced degradation studies (acid/base/oxidative) paired with LC-MS/MS identify stability issues. Fedotov et al. (2020) recommended:

  • Acidic hydrolysis : 0.1 M HCl at 60°C for 24 hours, followed by LC-MS to detect ring-opening products .
  • Oxidative stress : 3% H2_2O2_2 at 40°C, monitoring for N-oxide formation via 1^1H NMR shifts (δ 3.2–3.5 ppm) .
  • Photodegradation : UV exposure (254 nm) for 48 hours, with HPLC tracking dimerization byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the anti-inflammatory activity of tetrahydroquinazoline derivatives?

Methodological Answer: Contradictions may stem from model selection (e.g., in vitro vs. in vivo). Hour et al. (2000) resolved this by:

  • Dose-response profiling : Testing 0.1–100 µM ranges in RAW264.7 macrophages and murine models .
  • Biomarker validation : Measuring TNF-α suppression (ELISA) alongside COX-2 inhibition (Western blot) .
  • Meta-analysis : Pooling data from ≥3 independent studies to identify consensus EC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.